N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide
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Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play crucial roles in the nervous system, with MAO involved in the breakdown of monoamine neurotransmitters and ChE in the termination of impulse transmissions at cholinergic synapses .
Mode of Action
This compound interacts with its targets by exhibiting potent, reversible, and competitive inhibitory action . It binds to the active sites of the MAO and ChE enzymes, preventing them from catalyzing their respective reactions . This results in an increase in the levels of monoamine neurotransmitters and acetylcholine in the nervous system .
Biochemical Pathways
The inhibition of MAO and ChE enzymes affects several biochemical pathways. The increased levels of monoamine neurotransmitters can enhance signal transmission in pathways involving these neurotransmitters. Similarly, the increased acetylcholine levels can enhance signal transmission at cholinergic synapses .
Pharmacokinetics
The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By inhibiting MAO and ChE enzymes, the compound increases the levels of monoamine neurotransmitters and acetylcholine in the nervous system . This can lead to enhanced signal transmission in the nervous system, potentially alleviating symptoms of neurological disorders .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs, the physiological state of the individual, and genetic factors.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-27-17-9-7-16(8-10-17)24-19(21-22-23-24)13-20-28(25,26)18-11-6-14-4-2-3-5-15(14)12-18/h2-12,20H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQAYEWIBQILBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.